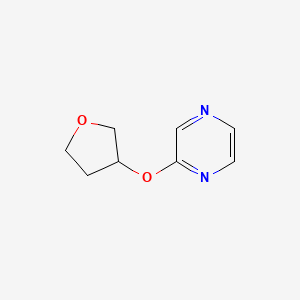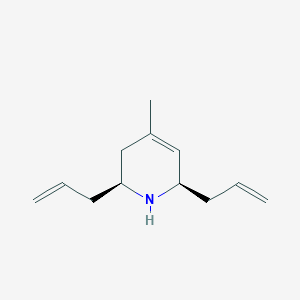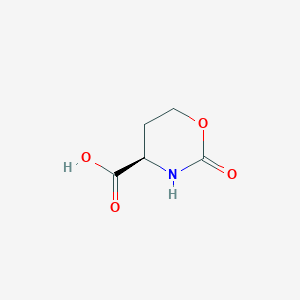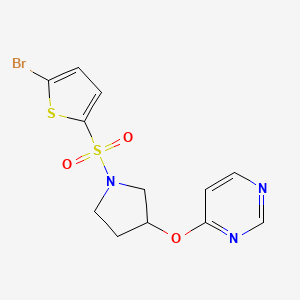
2-(Oxolan-3-yloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(Oxolan-3-yloxy)pyrazine is not directly mentioned in the provided papers. However, the papers discuss related pyrazine derivatives and their synthesis, which can offer insights into the chemistry of pyrazine compounds. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at the 1 and 4 positions of the six-membered ring. They are known for their bioactive properties and are often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. One approach involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines, leading to the formation of 2-(pyrazolyl)ethanols. These compounds can be further transformed into bioactive pyrazole-substituted derivatives . Another method includes the condensation reactions between dibenzaldehyde derivatives and hydrazine to form macrocyclic polyazomethines containing pyrazine units . Additionally, the reaction of α,β-unsaturated ketones with hydrazine can yield 1,5-disubstituted pyrazolines . These methods demonstrate the versatility of pyrazine synthesis.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex and is often elucidated using techniques such as NMR, HRMS, and X-ray crystal diffraction studies. For instance, the structures of macrocyclic polyazomethines containing pyrazine were determined using these methods, revealing their intricate molecular arrangements . The crystal structure of a pyrazine derivative synthesized from pyrazine-2-carboxylic acid hydrazide showed extended chains formed by intermolecular hydrogen bonds and π–π stacking interactions, contributing to the stability of the crystal framework .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The papers provided do not detail specific reactions of this compound, but they do describe reactions involving the formation of pyrazole and isoxazole rings, as well as the synthesis of pyrazine-containing macrocycles . These reactions are crucial for the development of compounds with potential bioactive properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. While the provided papers do not give explicit details on the properties of this compound, they do describe the properties of related compounds. For example, the solubility, melting points, and stability of these compounds can be inferred from their molecular interactions, such as hydrogen bonding and π–π stacking . The spectroscopic data from NMR, IR, and mass spectrometry provide additional information on the functional groups present and the overall molecular architecture .
Scientific Research Applications
Pyrazines in Nature and Synthesis
Pyrazines are a class of heterocyclic aromatic compounds that occur almost ubiquitously in nature. They can be synthesized chemically or biologically and are often used as flavoring additives. The formation of pyrazines is significant during the heating of food, and they are known for their involvement in various natural processes and synthetic applications. Despite their widespread occurrence and utility, detailed insights into the degradation pathways of pyrazines remain sparse (Müller & Rappert, 2010).
Green Synthesis Approaches
Innovative, green synthesis methods have been developed for creating biologically and pharmacologically significant heterocycles, including pyrazine derivatives. These methods emphasize environmental friendliness and efficiency, showcasing the adaptability of pyrazine synthesis in response to ecological concerns (Mohebat et al., 2017).
Biological Activities and Applications
Alkaloids containing pyrazine structures isolated from mangrove-derived actinomycetes have demonstrated significant antiviral activities, suggesting the potential of pyrazine derivatives in developing new antiviral drugs (Wang et al., 2014). This highlights the pharmacological relevance of pyrazine derivatives beyond their traditional uses.
Material Science and Engineering
The exploration into the electronic and structural dynamics of pyrazine after excitation reveals significant potential in material science, particularly in understanding the properties that make these compounds suitable for various applications in electronic devices and photophysics (Raab et al., 1999).
properties
IUPAC Name |
2-(oxolan-3-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-6-7(1)12-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSPKLUSMMYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
